molecular formula C13H13N5O B2383155 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol CAS No. 956986-75-7

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol

Cat. No.: B2383155
CAS No.: 956986-75-7
M. Wt: 255.281
InChI Key: IUZHDCZTPCYHBQ-UHFFFAOYSA-N
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Description

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is a compound that features a triazole ring and a pyrazole ring, both of which are known for their significant biological activities

Biochemical Analysis

Biochemical Properties

For instance, some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis

Cellular Effects

Some triazole compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Some triazole compounds are known to be thermally stable

Dosage Effects in Animal Models

The effects of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol at different dosages in animal models have not been reported yet. Some triazole compounds have shown potent inhibitory activities against certain cancer cell lines at specific dosages

Metabolic Pathways

Some triazole compounds are known to bind to the iron in the heme moiety of CYP-450, a key enzyme in drug metabolism

Transport and Distribution

Some triazole compounds are known to be highly soluble in water and other polar solvents, which may influence their transport and distribution

Subcellular Localization

Some triazole compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis, suggesting that they may interact with cellular components involved in programmed cell death

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

Scientific Research Applications

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is unique due to the combination of triazole and pyrazole rings in a single molecule, which may confer synergistic biological activities. This dual-ring structure allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug design .

Properties

IUPAC Name

2-[3-[4-(1,2,4-triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c19-8-7-17-6-5-13(16-17)11-1-3-12(4-2-11)18-10-14-9-15-18/h1-6,9-10,19H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHDCZTPCYHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCO)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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